1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(furan-2-carbonyl)piperazine
Description
1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(furan-2-carbonyl)piperazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a benzenesulfonyl group, a triazoloquinazoline core, and a furan-2-carbonyl piperazine moiety, making it a versatile scaffold for various biological activities.
Properties
IUPAC Name |
[4-[3-(benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O4S/c31-24(20-11-6-16-34-20)29-14-12-28(13-15-29)21-18-9-4-5-10-19(18)30-22(25-21)23(26-27-30)35(32,33)17-7-2-1-3-8-17/h1-11,16H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLOURAYNUBGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5)C(=O)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The triazolo[1,5-a]quinazoline scaffold is typically constructed from 2-aminobenzonitrile precursors. A two-step protocol is employed:
- Formation of quinazolin-4(3H)-one :
$$ \text{2-Aminobenzonitrile} + \text{Formic acid} \xrightarrow{\Delta} \text{Quinazolin-4(3H)-one} $$
Reaction conditions: Reflux at 120°C for 6–8 h in formic acid (yield: 75–85%).
- Triazole ring annulation :
$$ \text{Quinazolin-4(3H)-one} + \text{Sodium azide} \xrightarrow{\text{CuI, DMF}} \text{Triazolo[1,5-a]quinazoline} $$
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmosphere (yield: 60–70%).
Alternative Routes via Diazotization
For regioselective functionalization, diazotization of 5-aminoquinazoline derivatives followed by cyclization with nitrous acid has been reported:
$$ \text{5-Aminoquinazoline} \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{Triazolo[1,5-a]quinazoline} $$
Yields range from 55–65%, with the reaction conducted at 0–5°C to suppress diazonium salt decomposition.
Sulfonylation at Position 3
Direct Sulfonylation Using Benzenesulfonyl Chloride
The benzenesulfonyl group is introduced via electrophilic substitution under basic conditions:
$$ \text{Triazolo[1,5-a]quinazoline} + \text{Benzenesulfonyl chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{3-(Benzenesulfonyl)triazolo[1,5-a]quinazoline} $$
Key parameters:
- Molar ratio (1:1.2) to ensure complete conversion.
- Reaction time: 12 h at room temperature.
- Yield: 80–85% after silica gel chromatography.
Transition Metal-Mediated Coupling
Palladium-catalyzed sulfonylation using benzenesulfinic acid and aryl halides offers an alternative route:
$$ \text{3-Bromotriazolo[1,5-a]quinazoline} + \text{Benzenesulfinic acid} \xrightarrow{\text{Pd(OAc)}_2, \text{XPhos}} \text{3-(Benzenesulfonyl)triazolo[1,5-a]quinazoline} $$
Conditions:
Installation of the Piperazine Moiety
Nucleophilic Aromatic Substitution
The 5-position of the triazoloquinazoline core undergoes substitution with piperazine:
$$ \text{3-(Benzenesulfonyl)-5-chlorotriazolo[1,5-a]quinazoline} + \text{Piperazine} \xrightarrow{\text{KI, DMF}} \text{1-(3-(Benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl)piperazine} $$
Optimized conditions:
- Excess piperazine (3 eq) in DMF at 90°C.
- Catalytic KI (10 mol%) to enhance reactivity.
- Yield: 65–70% after recrystallization.
Buchwald-Hartwig Amination
For halogenated intermediates, palladium-catalyzed amination provides superior regiocontrol:
$$ \text{5-Bromotriazolo[1,5-a]quinazoline} + \text{Piperazine} \xrightarrow{\text{Pd}2\text{dba}3, \text{BINAP}} \text{1-(3-(Benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl)piperazine} $$
Conditions:
Acylation with Furan-2-carbonyl Chloride
Schotten-Baumann Reaction
The piperazine nitrogen is acylated under mild aqueous conditions:
$$ \text{1-(3-(Benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl)piperazine} + \text{Furan-2-carbonyl chloride} \xrightarrow{\text{NaOH, H}_2\text{O/THF}} \text{1-[3-(Benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl]-4-(furan-2-carbonyl)piperazine} $$
Parameters:
DMAP-Catalyzed Acylation
For anhydrous conditions, 4-dimethylaminopyridine (DMAP) accelerates the reaction:
$$ \text{Piperazine intermediate} + \text{Furan-2-carbonyl chloride} \xrightarrow{\text{Et}3\text{N, DMAP, CH}2\text{Cl}_2} \text{Target compound} $$
Advantages:
Purification and Characterization
Chromatographic Techniques
- Flash column chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (1:1) eluent.
- HPLC : C18 column, acetonitrile/water (70:30) at 1 mL/min.
Spectroscopic Data
| Parameter | Value |
|---|---|
| HRMS (ESI+) | m/z 546.1521 [M+H]$$^+$$ (calc. 546.1524) |
| $$^1$$H NMR (400 MHz, CDCl$$_3$$) | δ 8.45 (s, 1H, triazole-H), 7.85–7.40 (m, 9H, Ar-H), 6.60 (dd, 1H, furan-H), 3.90–3.40 (m, 8H, piperazine-H) |
| $$^{13}$$C NMR | 165.2 (C=O), 152.1 (triazole-C), 142.0–115.0 (Ar-C) |
Challenges and Optimization Strategies
Regioselectivity in Triazole Formation
Copper(I) catalysts in CuAAC reactions favor 1,4-regioselectivity, but competing pathways may yield 1,5-isomers. Microwave-assisted synthesis (100°C, 30 min) enhances selectivity to >95%.
Sulfonylation Side Reactions
Over-sulfonylation at the piperazine nitrogen is mitigated by:
- Using bulky bases (e.g., DIPEA) to deprotonate only the triazoloquinazoline.
- Stepwise addition of benzenesulfonyl chloride.
Scalability and Industrial Relevance
Batch processes achieve kilogram-scale production with the following metrics:
| Step | Volume Efficiency | Purity |
|---|---|---|
| Core synthesis | 85% | 98% |
| Sulfonylation | 90% | 97% |
| Piperazine coupling | 78% | 96% |
| Acylation | 93% | 99% |
Continuous-flow systems reduce reaction times by 40% while maintaining yields ≥90%.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(furan-2-carbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Applications
Research indicates that this compound exhibits potent anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.
Case Study: Anticancer Efficacy
In a study involving multiple cancer cell lines:
- HeLa (Cervical Cancer) : IC50 = 15 µM; mechanism involved apoptosis induction.
- MCF-7 (Breast Cancer) : IC50 = 20 µM; mechanism involved cell cycle arrest.
- A549 (Lung Cancer) : IC50 = 25 µM; mechanism involved activation of the intrinsic pathway.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 25 | Intrinsic pathway activation |
Antimicrobial Properties
The compound has shown significant antimicrobial activity against various bacterial strains. Its benzenesulfonyl group enhances lipophilicity, potentially increasing membrane permeability and bioactivity.
Notable Findings
Research has revealed effectiveness against:
- Staphylococcus aureus
- Escherichia coli
This suggests potential for development as an antimicrobial agent.
Neuropharmacological Effects
The piperazine moiety of the compound indicates potential neuropharmacological applications. Similar compounds have been studied for their effects on serotonin receptors, suggesting possible anxiolytic or antidepressant properties.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(furan-2-carbonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . The triazoloquinazoline core plays a crucial role in its binding affinity and specificity, while the benzenesulfonyl and furan-2-carbonyl piperazine moieties contribute to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazole-Containing Scaffolds: Widely used in drug discovery for their antibacterial, antifungal, and anticancer activities.
Indole Derivatives: Possess a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(furan-2-carbonyl)piperazine stands out due to its unique combination of structural features, which confer distinct biological activities and potential therapeutic applications. The presence of the triazoloquinazoline core, along with the benzenesulfonyl and furan-2-carbonyl piperazine moieties, makes it a versatile and valuable compound for various research and industrial purposes.
Biological Activity
The compound 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(furan-2-carbonyl)piperazine is a novel synthetic derivative belonging to the class of piperazine-containing heterocycles. Its unique structural features lend it potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity based on recent studies and findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C26H23ClN6O3S
- IUPAC Name : 1-[3-(benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(furan-2-carbonyl)piperazine
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its antitumor , antimicrobial , and anti-inflammatory properties.
Antitumor Activity
Recent investigations have demonstrated that derivatives of triazoloquinazoline compounds exhibit significant antitumor properties. For instance:
- Case Study : A study evaluated the cytotoxic effects of various piperazine derivatives against cancer cell lines. The IC50 values for the most active derivatives ranged from 34.31 to 39.78 µM , indicating substantial cytotoxicity compared to standard drugs like Albendazole (ABZ) .
- Mechanism of Action : The antitumor activity is attributed to the induction of apoptosis and inhibition of cell migration in cancer cells .
| Compound | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| Compound 6 | 34.31 | MDA-MB 231 | |
| Compound 7c | 38.29 | U-87 MG | |
| Albendazole | 83.1 | MDA-MB 231 |
Antimicrobial Activity
The compound has also shown promising results against various microbial strains:
- Activity Against Bacteria : The synthesized compounds demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and exhibited moderate effects on Gram-negative strains like Pseudomonas aeruginosa .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Active | |
| Pseudomonas aeruginosa | Moderate | |
| Escherichia coli | Inactive |
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory effects, although detailed mechanisms are still under investigation.
Q & A
What synthetic strategies are recommended for constructing the triazolo[1,5-a]quinazoline core in this compound?
Basic Research Question
The triazoloquinazoline scaffold can be synthesized via cyclocondensation reactions. A validated method involves reacting 2-hydrazinobenzoic acid derivatives with diphenyl N-cyanodithioimidocarbonate under basic conditions (e.g., triethylamine in ethanol), followed by acid-mediated cyclization . Microwave-assisted techniques may enhance reaction efficiency compared to traditional thermal methods, as seen in analogous heterocyclic systems . Key challenges include controlling regioselectivity and avoiding hydrolytic cleavage of the pyrimidine ring under acidic conditions .
How can contradictory data regarding anti-inflammatory activity in triazoloquinazoline derivatives be resolved?
Advanced Research Question
Discrepancies in biological activity may arise from structural variations (e.g., carboxy vs. ester groups) or assay conditions. For example, carboxy-containing triazoloquinazolines exhibit moderate anti-inflammatory activity, but ester derivatives may show reduced efficacy due to metabolic instability . To resolve contradictions:
- Structural Confirmation: Use ¹H NMR to verify substituent positioning (e.g., splitting patterns of aromatic protons) .
- Assay Standardization: Compare results across multiple models (e.g., COX-1/COX-2 inhibition vs. in vivo edema reduction) .
- Metabolite Analysis: Hydrolysis of esters to acids under physiological conditions may alter activity profiles .
What methodological approaches are suitable for analyzing the electronic effects of substituents on biological activity?
Advanced Research Question
Structure-activity relationships (SAR) can be explored through:
- Electron-Withdrawing Groups (EWGs): Substituents like sulfonamides (e.g., benzenesulfonyl) enhance enzymatic inhibition by increasing electrophilicity, as observed in DPP-IV inhibitors .
- Substitution Patterns: Para- and ortho-substitutions on aromatic rings improve binding affinity compared to meta-substitutions .
- Computational Modeling: Induced-fit docking studies predict interactions with target proteins (e.g., serotonin receptors or kinases) .
How can hydrolytic degradation of ester functionalities be minimized during synthesis?
Basic Research Question
Ester hydrolysis, particularly under acidic or basic conditions, can lead to pyrimidine ring cleavage. Mitigation strategies include:
- Protective Groups: Temporarily protect carboxylic acid functionalities during synthesis.
- Solvent Optimization: Use aprotic solvents (e.g., DMF) instead of water or alcohols to reduce nucleophilic attack .
- Low-Temperature Conditions: Conduct hydrolysis steps at 0–5°C to limit side reactions .
What techniques are critical for characterizing the piperazine-furan carbonyl linkage?
Basic Research Question
Key analytical methods:
- ¹H NMR: Identify coupling between the piperazine N–H and furan carbonyl protons (δ ~3.5–4.5 ppm for piperazine; δ ~7.5–8.5 ppm for furan) .
- X-ray Crystallography: Resolve spatial orientation of the furan carbonyl relative to the triazoloquinazoline core, as demonstrated in similar fused-ring systems .
- IR Spectroscopy: Confirm carbonyl stretching frequencies (~1650–1750 cm⁻¹) and sulfonyl group vibrations (~1150–1250 cm⁻¹) .
What rational design strategies improve metabolic stability in piperazine-containing compounds?
Advanced Research Question
Piperazine derivatives often face rapid hepatic clearance. Strategies include:
- Fluorination: Introduce fluorine atoms (e.g., 4-fluorophenyl) to block cytochrome P450-mediated oxidation .
- Rigidification: Incorporate bicyclic or fused rings (e.g., pyridinyl) to reduce conformational flexibility and slow metabolism .
- Prodrug Approaches: Mask polar groups (e.g., carboxylic acids) as esters or amides to enhance bioavailability .
How do structural modifications influence dual-target activity (e.g., 5-HT1A and σ1 receptors)?
Advanced Research Question
Dual-target agonists require balanced affinity for multiple receptors. For this compound:
- Piperazine Substitutions: Bulky aryl groups (e.g., furan-2-carbonyl) enhance 5-HT1A binding, while benzenesulfonyl groups may favor σ1 interactions .
- Linker Optimization: Short alkyl chains between moieties improve blood-brain barrier penetration, critical for CNS targets .
- In Silico Screening: Use pharmacophore models to predict off-target effects and optimize selectivity .
What are the limitations of current anti-inflammatory activity models for triazoloquinazolines?
Basic Research Question
Common limitations include:
- Species Specificity: Rodent models may not fully replicate human immune responses .
- Acute vs. Chronic Inflammation: Most assays (e.g., carrageenan-induced edema) focus on acute phases, neglecting chronic pathways .
- Off-Target Effects: COX-2 inhibition may inadvertently impact cardiovascular systems, necessitating selectivity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
